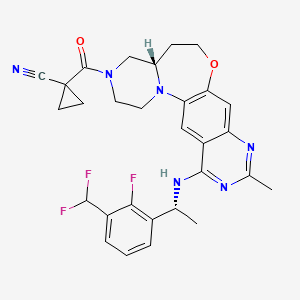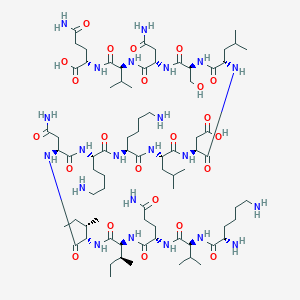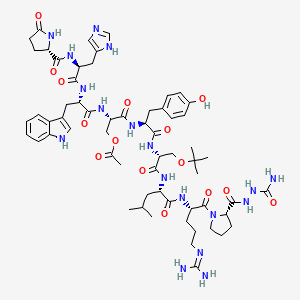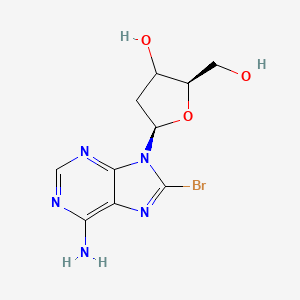
N-carbobenzyloxy-glycylglycyl-L-arginine 2-naphthylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-Gly-Gly-Arg- is a synthetic peptide substrate commonly used in biochemical assays. It is composed of three amino acids: glycine, glycine, and arginine, with a benzyloxycarbonyl (Z) protecting group attached to the N-terminus. This compound is widely utilized in research involving proteases, particularly thrombin, due to its ability to be cleaved by these enzymes, resulting in a measurable fluorescent signal.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Gly-Gly-Arg- typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, glycine, to a solid resin. Subsequent amino acids, glycine and arginine, are added sequentially using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The benzyloxycarbonyl (Z) protecting group is introduced to the N-terminus of the peptide to prevent unwanted reactions during synthesis.
Industrial Production Methods
In an industrial setting, the production of Z-Gly-Gly-Arg- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Z-Gly-Gly-Arg- primarily undergoes enzymatic cleavage reactions. Thrombin, a serine protease, specifically recognizes and cleaves the arginine residue in the peptide sequence. This cleavage releases a fluorescent signal, which can be measured to quantify thrombin activity.
Common Reagents and Conditions
Thrombin: The primary enzyme used to cleave Z-Gly-Gly-Arg-.
Buffers: Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS) are commonly used to maintain the pH and ionic strength of the reaction environment.
Fluorogenic Substrate: The peptide is often conjugated with a fluorogenic group, such as 7-amino-4-methylcoumarin (AMC), to facilitate detection.
Major Products Formed
The enzymatic cleavage of Z-Gly-Gly-Arg- by thrombin results in the release of the fluorogenic group, producing a measurable fluorescent signal. This signal is directly proportional to the amount of thrombin activity present in the sample.
Scientific Research Applications
Z-Gly-Gly-Arg- has a wide range of applications in scientific research:
Biochemistry: Used as a substrate in assays to measure the activity of thrombin and other proteases.
Medicine: Employed in diagnostic tests to evaluate blood coagulation and thrombin generation in patients with clotting disorders.
Pharmacology: Utilized in drug discovery to screen for inhibitors of thrombin and other proteases.
Industry: Applied in quality control processes to ensure the efficacy of anticoagulant therapies.
Mechanism of Action
The mechanism of action of Z-Gly-Gly-Arg- involves its recognition and cleavage by thrombin. Thrombin binds to the arginine residue in the peptide sequence and catalyzes the hydrolysis of the peptide bond, releasing the fluorogenic group. This reaction is highly specific and allows for the precise measurement of thrombin activity in various samples.
Comparison with Similar Compounds
Similar Compounds
Z-Gly-Pro-Arg-: Another peptide substrate used in thrombin assays, with proline replacing one of the glycine residues.
Z-Gly-Gly-Lys-: A substrate used to measure the activity of other proteases, such as trypsin, with lysine replacing the arginine residue.
Uniqueness
Z-Gly-Gly-Arg- is unique in its high specificity for thrombin, making it an ideal substrate for assays measuring thrombin activity. Its ability to produce a fluorescent signal upon cleavage allows for sensitive and accurate detection, distinguishing it from other peptide substrates.
Properties
Molecular Formula |
C28H33N7O5 |
|---|---|
Molecular Weight |
547.6 g/mol |
IUPAC Name |
benzyl N-[2-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C28H33N7O5/c29-27(30)31-14-6-11-23(26(38)34-22-13-12-20-9-4-5-10-21(20)15-22)35-25(37)17-32-24(36)16-33-28(39)40-18-19-7-2-1-3-8-19/h1-5,7-10,12-13,15,23H,6,11,14,16-18H2,(H,32,36)(H,33,39)(H,34,38)(H,35,37)(H4,29,30,31)/t23-/m0/s1 |
InChI Key |
BUJDKLNYZGJQFD-QHCPKHFHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12397800.png)










![1-[(2R,4R,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12397870.png)
![(9aS)-N-[(4-bromophenyl)methyl]-6-[(2S)-butan-2-yl]-8-[(4-methoxynaphthalen-1-yl)methyl]-4,7-dioxo-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B12397880.png)
![4-(3,8-diazabicyclo[3.2.1]octan-8-yl)-7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B12397887.png)
